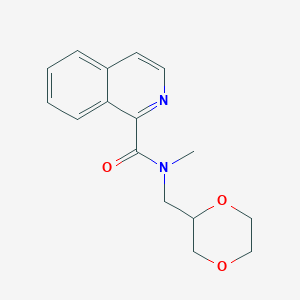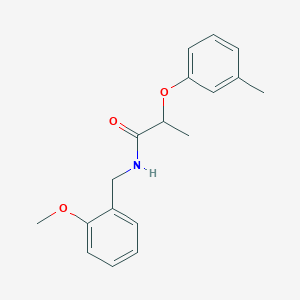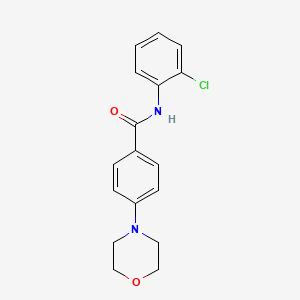![molecular formula C20H22ClN3O2 B4429093 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4429093.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide
Übersicht
Beschreibung
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase, glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.
Wirkmechanismus
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide exerts its effects by inhibiting the activity of this compound, a serine/threonine protein kinase that regulates various cellular processes. This compound plays a crucial role in the regulation of glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting this compound, this compound can modulate these processes and exert its beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models of Alzheimer's disease, it has been shown to improve cognitive function and memory by reducing beta-amyloid accumulation and neuroinflammation. In cancer cell lines, it has been shown to inhibit cancer cell growth and induce apoptosis by modulating various signaling pathways. In animal models of type 2 diabetes, it has been shown to improve insulin sensitivity and glucose tolerance by modulating glucose metabolism and insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which allows for the specific modulation of this compound activity. It has also been extensively studied in various fields of scientific research, which provides a wealth of knowledge on its effects and mechanisms of action. However, there are also some limitations to using this compound in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. Additionally, the optimal dosage and treatment duration for this compound may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide. One area of research is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of this compound in various disease models, including neurodegenerative diseases, cancer, and diabetes. Additionally, the identification of novel targets and signaling pathways modulated by this compound can provide new insights into its mechanisms of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide has been extensively studied in various fields of scientific research, including neuroscience, cancer biology, and diabetes research. In neuroscience, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer biology, it has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In diabetes research, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-16-3-1-15(2-4-16)18-23-17(26-24-18)11-22-19(25)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAKPHBXDIHQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,6-dimethyl-4-morpholinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4429012.png)
![methyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4429019.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4429028.png)




![N-isopropyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4429053.png)


![4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429068.png)

![8-[2-(dimethylamino)ethyl]-1,7-dimethyl-3-(3-phenyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429109.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429111.png)